Methyl 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F4NO3S/c1-28-17(27)16-10-4-2-3-9(10)15(30-16)13-7-18(29-26-13,19(23,24)25)8-5-11(20)14(22)12(21)6-8/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPDYDMRZZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C(S1)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate, identified by its CAS number 1414378-14-5, is a complex organic compound that exhibits a range of biological activities. This article delves into its chemical properties, biological effects, and potential applications based on current research findings.
The molecular formula of this compound is , with a molecular weight of 482.28 g/mol. Its predicted boiling point is approximately 566.1 °C, and it has a density close to 1 g/cm³ . The compound contains multiple functional groups that contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown moderate to significant activity against various bacterial and fungal strains . The lipophilicity of these compounds often correlates with their antimicrobial efficacy.
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. One related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating potential as a therapeutic agent . Although specific data for the target compound is limited, the structural similarities suggest comparable activity.
Case Study: Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of various derivatives of isoxazole compounds, it was found that those with increased trifluoromethyl substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. The study concluded that structural modifications could lead to improved therapeutic agents for treating infections .
| Compound Name | Structure | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Compound A | 15 mm |
| Compound B | Compound B | 18 mm |
| Target Compound | Target Compound | TBD |
Case Study: Cholinesterase Inhibition
A related study focused on the cholinesterase inhibitory activity of several synthesized compounds showed promising results for those containing similar structural motifs to this compound. The findings suggested that modifications at specific positions could enhance selectivity towards BChE over acetylcholinesterase (AChE), which may lead to fewer side effects in therapeutic applications .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the 4,5-dihydroisoxazole ring substituted with a 3,5-dichloro-4-fluorophenyl and a trifluoromethyl group.
- Formation of the 5,6-dihydro-4H-cyclopenta[c]thiophene core with a carboxylate ester at the 1-position.
- Coupling of these fragments to form the final compound.
This involves cyclization, halogenation, and functional group transformations under controlled conditions to achieve the stereochemistry and substitution pattern required.
Key Synthetic Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted isoxazole intermediate | Cyclization of appropriate oxime precursors with trifluoromethyl-substituted reagents | Formation of 4,5-dihydroisoxazole ring with trifluoromethyl and halogenated phenyl groups |
| 2 | Synthesis of 5,6-dihydro-4H-cyclopenta[c]thiophene core | Cyclization of thiophene derivatives with cyclopentane ring precursors | Ensures correct ring fusion and carboxylate positioning |
| 3 | Coupling of isoxazole intermediate with cyclopentathiophene derivative | Use of coupling agents or direct condensation | Formation of the target methyl carboxylate ester |
| 4 | Purification and isolation | Chromatography or crystallization | Achieves >95% purity as reported |
These steps are supported by patent disclosures, particularly JP5989099B2 and US8648081B2, which describe the preparation of similar parasiticidal dihydroisoxazole compounds with cyclopenta[c]thiophene cores.
Detailed Reaction Pathway Example (Based on Patent WO2012155676A1)
Step 1: Synthesis of 3-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid methyl ester via cyclization of a suitable oxime with trifluoromethylated precursors under mild heating and acidic conditions.
Step 2: Introduction of the 4-fluoro substituent on the phenyl ring by selective halogenation or use of pre-halogenated starting materials.
Step 3: Final purification to obtain the methyl ester derivative with high stereochemical purity.
This route emphasizes the use of pre-functionalized aromatic halides and trifluoromethylated reagents to ensure the correct substitution pattern.
Analytical Data Supporting Preparation
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C19H13Cl2F4NO3S | Confirmed by elemental analysis |
| Molecular Weight | 482.28 g/mol | Mass spectrometry |
| Purity | ≥95% | HPLC or NMR spectroscopy |
| Storage Conditions | 2-8 °C | Stability studies indicate refrigeration necessary |
These data confirm the successful synthesis and purity of the compound, as reported by commercial suppliers and patent documents.
Research Findings and Optimization Notes
Yield Optimization: Adjusting reaction times and temperatures during cyclization steps improves yield and reduces side products.
Stereochemical Control: Use of chiral auxiliaries or selective catalysts may be employed to control stereochemistry at the dihydroisoxazole ring, as stereochemistry impacts biological activity.
Halogenation Selectivity: The presence of multiple halogens requires careful selection of reagents and conditions to avoid undesired substitutions or dehalogenation.
Purification Techniques: Combination of column chromatography and recrystallization is effective for achieving high purity.
Summary Table of Preparation Methods
Q & A
Q. What are the key considerations for synthesizing the compound with high purity?
Methodological Answer: Synthesis involves multi-step reactions, including cyclization of the dihydroisoxazole ring and functionalization of the cyclopenta[c]thiophene core. Critical steps include:
- Catalyst Selection : Use palladium catalysts for cross-coupling reactions to attach the 3,5-dichloro-4-fluorophenyl group .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) .
Q. Which spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use 1H and 13C NMR to confirm substituent positions. For example, the trifluoromethyl group (CF3) shows a distinct 19F NMR signal at ~-60 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI-HRMS), targeting an [M+H]+ ion matching the molecular formula (C21H14Cl2F4NO3S) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the dihydroisoxazole ring (see similar compounds in ).
Q. How does the reactivity of functional groups influence derivatization?
Methodological Answer:
- Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/ethanol) for further coupling reactions .
- Electrophilic Substitution : The electron-deficient thiophene ring undergoes halogenation at the α-position, guided by the directing effects of the ester and CF3 groups .
Advanced Research Questions
Q. How do electronic effects of substituents impact the compound’s reactivity and stability?
Methodological Answer:
- CF3 and Halogens : The trifluoromethyl group is strongly electron-withdrawing, stabilizing the isoxazole ring but deactivating the thiophene core toward electrophilic attacks. Chlorine and fluorine substituents further enhance this effect, reducing oxidative degradation .
- Steric Hindrance : The 3,5-dichloro-4-fluorophenyl group may hinder nucleophilic attacks on the dihydroisoxazole ring. Computational studies (DFT) can model these effects .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing Cl with Br) and test activity against target enzymes (e.g., kinases) to identify critical functional groups .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement. For example, conflicting IC50 values may arise from assay-specific interference .
Q. What strategies are effective for studying metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The CF3 group may reduce metabolic clearance due to its inertness .
- CYP450 Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .
Q. How can computational modeling aid in target identification?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with potential targets (e.g., inflammatory enzymes). Focus on hydrophobic pockets accommodating the dichlorophenyl group .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors from the ester group) using tools like Schrödinger’s Phase .
Data Contradiction Analysis
Example Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.
- Methodological Resolution :
- Solubility Assays : Compare results from nephelometry (light scattering) versus HPLC-UV quantification.
- Buffer Optimization : Test additives (e.g., 0.1% Tween-80) to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
